1,1-Dichloropropane
Overview
Description
1,1-Dichloropropane is an organic compound with the molecular formula C3H6Cl2. It is a colorless liquid with a sweet odor and is classified as a halogenated hydrocarbon. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dichloropropane can be synthesized through the chlorination of propane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the propane molecule.
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of propane. The process involves passing propane and chlorine gas through a reactor at elevated temperatures, typically around 400-500°C. The reaction is exothermic and requires careful control to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1-Dichloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: It can be oxidized to form corresponding chlorinated alcohols or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 1-chloropropanol or 1-propanol.
Elimination: Formation of propene.
Oxidation: Formation of 1-chloropropanol or propanoic acid.
Scientific Research Applications
1,1-Dichloropropane has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving the effects of halogenated hydrocarbons on biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: Utilized in the production of fumigants, solvents, and other industrial chemicals.
Mechanism of Action
1,1-Dichloropropane can be compared with other dichloropropane isomers, such as:
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals. It has different physical and chemical properties compared to this compound.
1,3-Dichloropropane: Less commonly used but has applications in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. Its distinct properties make it suitable for particular industrial and research applications that other isomers may not fulfill.
Comparison with Similar Compounds
- 1,2-Dichloropropane
- 1,3-Dichloropropane
- 2,2-Dichloropropane
Properties
IUPAC Name |
1,1-dichloropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2/c1-2-3(4)5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHMGGWNMISDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2H6, Array, C3H6Cl2 | |
Record name | 1,1-DICHLOROPROPANE | |
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Record name | 1,1-DICHLOROPROPANE | |
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DSSTOX Substance ID |
DTXSID9058818 | |
Record name | 1,1-Dichloropropane | |
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Molecular Weight |
112.98 g/mol | |
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Physical Description |
1,1-dichloropropane is a colorless watery liquid with a sweet odor. Sinks in water. Produces irritating vapor. (USCG, 1999), Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 1,1-DICHLOROPROPANE | |
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Record name | 1,1-Dichloropropane | |
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Boiling Point |
190.6 °F at 760 mmHg (USCG, 1999), 88.4 °C, 88 °C | |
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Flash Point |
70 °F (est.) (USCG, 1999), 16 °C, 7 °C (45 °F) - closed cup, 16 °C o.c. | |
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Solubility |
In water, 2,700 mg/L at 20 °C, Very slightly soluble in water, Soluble in alcohol, ether, benzene, chloroform, Soluble in many org solvents, Solubility in water: none | |
Record name | 1,1-Dichloropropane | |
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Density |
1.1321 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1321 g/cu cm at 20 °C, Density: 1.143 at 10 °C, Relative density (water = 1): 1.13 | |
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Vapor Density |
3.9 (Air = 1), Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
68.3 [mmHg], 68.3 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 8.7 | |
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Color/Form |
Liquid, Colorless watery liquid | |
CAS No. |
78-99-9 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the thermal decomposition behavior of 1,1-Dichloropropane?
A1: Studies have explored the gas-phase pyrolysis of this compound under various conditions. Research indicates that at temperatures between 389.2 and 456.5°C and pressures ranging from 9 to 185 Torr, the compound undergoes dehydrochlorination, yielding 1-chloropropene. [] This reaction follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of this compound. Interestingly, the pyrolysis process favors the formation of the cis isomer of 1-chloropropene, even though the trans isomer is thermodynamically more stable. [] This preference for the cis isomer is even more pronounced when the pyrolysis is carried out in a packed reaction vessel, suggesting a surface-mediated reaction mechanism. []
Q2: Can this compound be used to synthesize other valuable chemicals?
A2: Yes, research shows that this compound can be used as a starting material for the synthesis of dienes. When reacted with chlorine in the presence of molten salt catalysts, primarily zinc chloride-containing melts, this compound can produce butadiene. [] This reaction proceeds through a two-step mechanism: initial chlorination of this compound followed by dehydrochlorination. []
Q3: Are there any specific analytical techniques used to study the reactions of this compound?
A4: Yes, gas-liquid chromatography (GLC) is a key analytical technique employed to analyze the products formed during the pyrolysis of this compound. [] This method allows for the separation and quantification of different compounds in the reaction mixture, providing valuable insights into the reaction mechanism and product distribution.
Q4: What happens when this compound is subjected to flash vacuum pyrolysis over magnesium?
A5: Flash vacuum pyrolysis of this compound over magnesium leads to the elimination of HCl, resulting in the formation of alkenes. [] This reaction likely proceeds through a surface-adsorbed organometallic species rather than free gas-phase radicals. [] Interestingly, similar reactions with higher homologs of this compound, like 1,1-dichlorobutane, -pentane, and -hexane, result in partial hydrolysis followed by HCl elimination, yielding E,E-, E,Z-, and Z,Z- isomers of dialk-1-enyl ethers. []
Q5: How does heating impact the formation of disinfection byproducts (DBPs) in water containing this compound?
A6: Research indicates that heating can significantly influence the formation of DBPs in water containing this compound. [] Specifically, short heating periods can lead to notable increases in 1,1-DCP concentration, especially in water with lower distribution system water ages. [] This finding highlights the importance of considering the impact of temperature fluctuations on DBP formation in water distribution systems.
Q6: Is there a way to determine the stereochemistry of a molecule using this compound?
A7: Yes, dichlorocarbene derived from this compound can be used as a reagent gas in chemical ionization mass spectrometry (CI-MS) to determine the stereochemistry of alkenes. [] The dichlorocarbene adds stereospecifically to the double bond, forming a cyclopropane derivative. The fragmentation pattern of this derivative in the mass spectrometer then provides information about the original alkene's geometric configuration (cis or trans). []
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